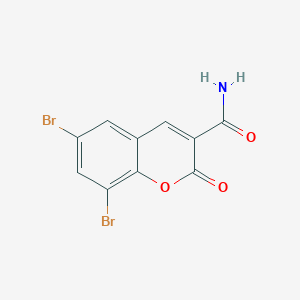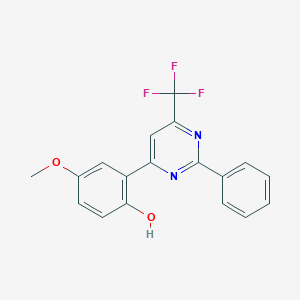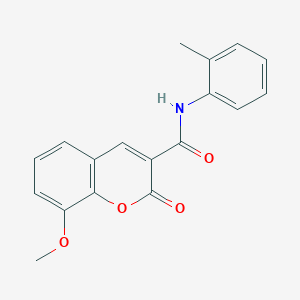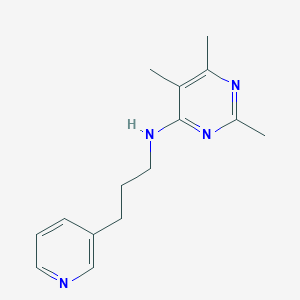![molecular formula C16H18Cl2N2O2 B5664869 (1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5664869.png)
(1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the benzoyl group: This step involves the acylation of the bicyclic core with 3,5-dichloro-4-methylbenzoyl chloride under basic conditions.
Final purification: The compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions.
Continuous flow chemistry: Implementing continuous flow processes to improve efficiency and safety.
Automation: Utilizing automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
(1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
(1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[33
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
作用机制
The mechanism of action of (1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity and signaling pathways.
Disrupting cellular processes: Affecting cell division, apoptosis, or other cellular functions.
相似化合物的比较
Similar Compounds
Uniqueness
(1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one is unique due to its specific bicyclic structure and the presence of multiple functional groups. This makes it distinct from other similar compounds, which may have different structural features or functional groups.
属性
IUPAC Name |
(1R,5R)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-9-13(17)5-11(6-14(9)18)16(22)20-7-10-3-2-4-12(8-20)19-15(10)21/h5-6,10,12H,2-4,7-8H2,1H3,(H,19,21)/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKAYZNCPOTLJQ-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CC3CCCC(C2)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2C[C@H]3CCC[C@H](C2)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B5664793.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5664799.png)
![8-(cyclopropylsulfonyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5664801.png)
![N-[(3R,4S)-1-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-4-propan-2-ylpyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B5664803.png)


![2-Methoxy-6-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B5664830.png)
![N-cyclopentyl-2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5664838.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5664844.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5664855.png)
![1-(cyclobutylcarbonyl)-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5664861.png)
![4-fluoro-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B5664873.png)

